3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 2-methyl-1H-pyrrolo[3,2-b]pyridine. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction Reactions: The pyridine ring can be reduced to a piperidine ring under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Substitution Reactions: Products include various substituted pyrrolo[3,2-b]pyridines.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include reduced pyrrolo[3,2-b]pyridines.
Scientific Research Applications
3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving kinase inhibition.
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine in biological systems often involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1H-pyrrolo[2,3-b]pyridine
- 3-bromo-2-methylpyridine
- Pyrrolopyrazine derivatives
Uniqueness
3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fused pyridine-pyrrole structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C8H7BrN2 |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-7(9)8-6(11-5)3-2-4-10-8/h2-4,11H,1H3 |
InChI Key |
PTQHGQXMXBOBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.